molecular formula C10H10N2O2 B1179986 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER CAS No. 1865-04-9

1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B1179986
CAS No.: 1865-04-9
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Description

1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is a heterocyclic aromatic compound that features a benzimidazole core fused with an ethyl ester functional group. This compound is known for its significant pharmacological properties and is widely studied in medicinal chemistry for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions to form the benzimidazole core, followed by esterification to introduce the ethyl ester group . Another method involves the condensation of o-phenylenediamine with ethyl cyanoacetate, followed by cyclization and esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major Products Formed:

  • Oxidized benzimidazole derivatives
  • Reduced benzimidazole derivatives
  • Substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls, resulting in antimicrobial activity .

Biological Activity

1H-Benzoimidazole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, characterized by the presence of an ethyl ester group at the carboxylic acid position. The molecular formula is C11H11N2O2C_{11}H_{11}N_{2}O_{2}, and it exhibits a range of physical properties that contribute to its biological activity.

Pharmacological Activities

The biological activity of 1H-benzimidazole derivatives is extensive, encompassing various therapeutic areas:

1. Antimicrobial Activity

  • Mechanism : Benzimidazole derivatives demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study found that compounds with benzimidazole scaffolds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
CompoundTarget OrganismMIC (µg/mL)Comparison Drug
This compoundE. coli50Ciprofloxacin
This compoundS. aureus40Norfloxacin

2. Antiviral Activity

  • Mechanism : Certain benzimidazole derivatives inhibit viral replication by targeting RNA polymerases.
  • Research Findings : Compounds were tested against human cytomegalovirus (HCMV) and demonstrated promising antiviral properties with low cytotoxicity .

3. Anticancer Activity

  • Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.
  • Case Study : In vitro studies indicated that benzimidazole derivatives could effectively inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values significantly lower than those of traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives:

  • Substituents at Position 1 and 2 : Variations in substituents significantly affect biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency, while alkyl substitutions improve lipophilicity and cellular uptake .

Synthesis Methods

The synthesis of 1H-benzimidazole derivatives typically involves:

  • Condensation Reactions : The reaction between o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions.
  • Green Synthesis Approaches : Recent studies emphasize environmentally friendly methods using microwave irradiation or solvent-free conditions to enhance yields and reduce waste .

Properties

CAS No.

1865-04-9

Molecular Formula

C10H10N2O2

Molecular Weight

0

Origin of Product

United States

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